(S)-4-(1-Aminopropyl)phenol
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Overview
Description
(S)-4-(1-Aminopropyl)phenol is a chiral compound with the molecular formula C9H13NO It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminopropyl)phenol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using a suitable reducing agent. Another method includes the use of transaminase enzymes to catalyze the conversion of precursor molecules into the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized transaminases has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (S)-4-(1-Aminopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
(S)-4-(1-Aminopropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminopropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride: This compound has a similar structure but includes a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
2-[(1S)-1-aminopropyl]phenol hydrochloride: Another closely related compound with similar synthetic routes and applications.
Uniqueness: (S)-4-(1-Aminopropyl)phenol is unique due to its specific chiral configuration and the presence of the amino group on the propyl chain. This configuration can influence its interaction with biological targets and its overall reactivity in chemical processes.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-[(1S)-1-aminopropyl]phenol |
InChI |
InChI=1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3/t9-/m0/s1 |
InChI Key |
WTQZYHPAVNTISM-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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